molecular formula C9H13ClS B13180279 3-(4-Chloro-3-methylbutyl)thiophene

3-(4-Chloro-3-methylbutyl)thiophene

Cat. No.: B13180279
M. Wt: 188.72 g/mol
InChI Key: ONBBYGVHDJKEPD-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylbutyl)thiophene is a chemical compound with the molecular formula C9H13ClS and a molecular weight of 188.72 g/mol . This compound belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(4-Chloro-3-methylbutyl)thiophene, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium complexes, and environmentally friendly solvents, like dimethyl sulfoxide, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-3-methylbutyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylbutyl)thiophene involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the thiophene derivative .

Comparison with Similar Compounds

Uniqueness: 3-(4-Chloro-3-methylbutyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics and pharmaceuticals .

Properties

Molecular Formula

C9H13ClS

Molecular Weight

188.72 g/mol

IUPAC Name

3-(4-chloro-3-methylbutyl)thiophene

InChI

InChI=1S/C9H13ClS/c1-8(6-10)2-3-9-4-5-11-7-9/h4-5,7-8H,2-3,6H2,1H3

InChI Key

ONBBYGVHDJKEPD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CSC=C1)CCl

Origin of Product

United States

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